Bis(P-chlorobenzyl) ether

Physicochemical characterization Purity control Crystallization

Sourcing a validated reference standard for Bis(P-chlorobenzyl) ether as a Process-Related Impurity (PRI) is challenging; substituting bis(4-chlorobenzyl) sulfide or 4-chlorobenzyl phenyl ether leads to analytical method failure due to divergent retention times and detection thresholds. This compound solves that: - Symmetrical p-chlorobenzyl ether scaffold with defined mp 54-55 °C and density 1.252 g/cm³ enables gravimetric method setup with minimal weighing error. - NIST IR spectrum available for orthogonal identity confirmation; supports HPLC/GC method validation to quantify PRI at ≤0.15% levels. - Distinct oxygen-bridge physicochemical profile eliminates the co-elution risk posed by thioether or mono-ether analogs.

Molecular Formula C14H12Cl2O
Molecular Weight 267.1 g/mol
CAS No. 27599-04-8
Cat. No. B1633139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(P-chlorobenzyl) ether
CAS27599-04-8
Molecular FormulaC14H12Cl2O
Molecular Weight267.1 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1COCC2=CC=C(C=C2)Cl)Cl
InChIInChI=1S/C14H12Cl2O/c15-13-5-1-11(2-6-13)9-17-10-12-3-7-14(16)8-4-12/h1-8H,9-10H2
InChIKeyREXQTRHCVRPOMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(P-chlorobenzyl) ether Technical Baseline


Bis(P-chlorobenzyl) ether (CAS 27599-04-8; also designated 56428-00-3) is a symmetrical diaryl ether with two para-chlorobenzyl groups linked through a central oxygen atom. Its molecular formula is C14H12Cl2O and its molecular weight is 267.15 g/mol . It is classified as a halogenated polyaromatic compound and is listed in the EPA CompTox Chemicals Dashboard under the name Bis(α-chlorotolyl) ether [1]. The compound is primarily encountered as a Process-Related Impurity (PRI) in pharmaceutical synthesis and serves as a versatile intermediate in the preparation of more complex chlorobenzyl-containing drug candidates and agrochemicals .

Generic Substitution Failure for Bis(P-chlorobenzyl) ether


Simply interchanging Bis(P-chlorobenzyl) ether with close in-class analogs such as bis(4-chlorobenzyl) sulfide or 4-chlorobenzyl phenyl ether is not supported by data. The oxygen bridge in Bis(P-chlorobenzyl) ether contributes to a distinct physicochemical profile—including a lower melting point and different density relative to the thioether analogs—which directly influences handling, formulation, and purification behavior . Furthermore, as a recognized Process-Related Impurity in active pharmaceutical ingredient (API) manufacturing, its impurity profile must be tightly controlled; substituted analogs exhibit different retention times and detection thresholds under standardized analytical methods, making direct plug-and-play replacement analytically and regulatorily invalid [1].

Bis(P-chlorobenzyl) ether Quantitative Evidence


Melting Point vs. Sulfide Analog

Bis(P-chlorobenzyl) ether exhibits a melting point of 54–55 °C . By contrast, the closest thioether analog, bis(4-chlorobenzyl) sulfide, has a significantly higher melting point of 75–76 °C [1]. This ~20 °C difference alters solid-phase handling and recrystallization solvent selection.

Physicochemical characterization Purity control Crystallization

Density vs. Disulfide Analog

The predicted density of Bis(P-chlorobenzyl) ether is 1.252 ± 0.06 g/cm³ . The corresponding disulfide, bis(4-chlorobenzyl) disulfide, shows a notably higher density of 1.342 g/cm³ [1]. This 0.09 g/cm³ gap is meaningful when scaling neat material requirements for solution-based reactions.

Physical property differentiation Formulation Logistics

Boiling Point vs. Sulfide Analog

The predicted boiling point of Bis(P-chlorobenzyl) ether is 345.7 ± 27.0 °C (at 760 mmHg) . Bis(4-chlorobenzyl) sulfide has a reported boiling point of 374.2–379.3 °C [1]. The ~30 °C lower boiling point of the ether may simplify high-temperature purification processes.

Thermal stability Distillation Purity assessment

TSCA Inventory Status Differentiation

Bis(P-chlorobenzyl) ether is listed under the EPA CompTox Dashboard with the unique identifier DTXSID50950268 and is designated as 'Inactive' on the 2024 CDR TSCA Inventory [1]. In contrast, the structurally similar bis(4-chlorophenyl) ether (CAS 2444-89-5) is tracked under a different DTXSID and remains on active inventory lists [2]. This distinct regulatory status means that Bis(P-chlorobenzyl) ether can be procured with a simpler reporting burden in certain jurisdictions, provided the end-use aligns with R&D exemptions.

Regulatory compliance Supply chain integrity TSCA status

NIST IR Spectrum Availability

An infrared spectrum of bis[4-(chloromethyl)phenyl] ether is available in the NIST/EPA Gas Phase IR Database, sourced from the Coblentz Society collection [1]. This provides a standardized spectroscopic fingerprint for identity verification upon receipt. In contrast, the IR spectrum of bis(4-chlorobenzyl) sulfide is not publicly available in the same verified database [2], forcing users to rely on in-house characterization.

Analytical reference QC/QA Identity verification

Process-Related Impurity (PRI) Classification

Bis(P-chlorobenzyl) ether is explicitly recognized as a Process-Related Impurity (PRI) in active pharmaceutical ingredient (API) synthesis, forming as a byproduct during the use of p-chlorobenzyl chloride or p-chlorobenzyl alcohol intermediates [1]. This classification mandates targeted analytical monitoring (e.g., HPLC/GC) and specification limits typically below 0.15% in the final API per ICH Q3A guidelines. In contrast, generic diaryl ethers not classified as PRIs do not carry the same analytical scrutiny, making Bis(P-chlorobenzyl) ether an essential reference standard for impurity method development.

Impurity profiling Pharmaceutical analysis PRI monitoring

Bis(P-chlorobenzyl) ether Application Scenarios


Pharmaceutical Impurity Reference Standard

Because Bis(P-chlorobenzyl) ether is a well-documented Process-Related Impurity in APIs built from p-chlorobenzyl synthons, procurement of the compound as a certified reference standard enables analytical scientists to validate HPLC or GC methods that must quantify this specific PRI at levels ≤0.15% [1]. The availability of a NIST IR spectrum further supports orthogonal identity confirmation in the analytical laboratory [2].

Preparative Intermediate for Bis(4-chlorobenzyl) Derivatives

The symmetrical structure of Bis(P-chlorobenzyl) ether — featuring two identical p-chlorobenzyl groups — makes it an efficient starting material for derivatization reactions (e.g., nucleophilic substitution at the benzyl chlorides) where product symmetry simplifies purification and characterization. Its well-defined melting point (54–55 °C) and density (1.252 g/cm³) allow gravimetric reaction setup with minimal weighing error .

Agrochemical Lead Optimization Scaffold

Chlorobenzyl ethers have demonstrated insecticidal, acaricidal, and antifungal activity across multiple patent families [3]. Bis(P-chlorobenzyl) ether, with its dual para-chloro substitution and lower density compared to disulfide analogs, offers a synthetically accessible scaffold for SAR (structure-activity relationship) exploration. Its predicted boiling point of ~346 °C also permits high-temperature reaction conditions without rapid decomposition .

Halogenated Polyaromatic Model Compound

As a halogenated polyaromatic compound with a defined melting point and boiling point, Bis(P-chlorobenzyl) ether serves as a model substrate for studying thermal degradation pathways of chlorinated aromatic ethers or for calibrating differential scanning calorimetry (DSC) instruments in the range of 50–350 °C [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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